

Comparative Guide to the Cross-Reactivity Profile of Sulfonamide-Containing Compounds

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Compound of Interest

Compound Name: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
CAS No.: 161117-67-5
Cat. No.: B064711

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2,2,5,7,8-Pentamethylchroman-6-sulfonamide** and its biologically active structural analog, alongside a well-characterized sulfonamide-containing therapeutic agent, Celecoxib. The objective is to delineate the concept of pharmacological cross-reactivity and provide supporting experimental context.

Introduction to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide

Initially, it is critical to establish the primary application of **2,2,5,7,8-Pentamethylchroman-6-sulfonamide**, commonly known as Pmc-Cl. This compound is not a therapeutic agent but a chemical reagent. Its principal role is as a protecting group for the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS). Its sulfonyl chloride group facilitates attachment to the arginine residue, and the bulky pentamethylchroman moiety provides stability during peptide chain elongation.

While Pmc-Cl itself is not designed for biological activity, its core structure, the pentamethylchroman ring, is present in compounds with significant pharmacological effects.

The Biologically Active Core: 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC)

The direct precursor to Pmc-Cl, 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC), also known as APC-100, is the antioxidant moiety of vitamin E (α -tocopherol) and has been investigated for its own therapeutic potential.[1] Preclinical and early clinical studies have demonstrated that PMC possesses potent anti-cancer activity, particularly against prostate cancer cell lines.[1][2] Its mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway and potent antioxidant effects.[2][3]

This guide will use PMC (APC-100) as the basis for comparison, given its documented biological activity and structural relevance to the user's initial topic.

Comparative Analysis: PMC vs. Celecoxib

To illustrate the concept of pharmacological cross-reactivity, we compare PMC with Celecoxib, an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) that also contains a sulfonamide group. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. However, like many targeted therapies, it exhibits off-target effects, or cross-reactivity, with other signaling molecules.

Data Presentation

Feature	2,2,5,7,8-Pentamethyl-6-Chromanol (PMC / APC-100)	Celecoxib
Compound Type	Investigational Anti-Cancer Agent, Antioxidant	Approved Nonsteroidal Anti-inflammatory Drug (NSAID)
Primary Target(s)	Androgen Receptor (AR)[2]	Cyclooxygenase-2 (COX-2)[4]
Known Cross-Reactivity / Off-Target Effects	Primarily characterized by its antioxidant activity and effects on cholesterol efflux pathways. [3] Off-target kinase activity is not well-documented in publicly available literature.	Inhibits COX-1 at higher concentrations.[4] Modulates ERK and p38 MAPK activity.[5] Can suppress Wnt/ β -catenin signaling.
Therapeutic Area	Oncology (Prostate Cancer)[2]	Inflammation, Pain, Arthritis, Familial Adenomatous Polyposis[4][6]
Chemical Moiety of Interest	Pentamethylchromanol	Benzenesulfonamide

Experimental Protocols

Protocol 1: Kinase Cross-Reactivity Profiling (KINOMEScan™)

This method is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

- **Assay Principle:** The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
- **Preparation:** The test compound (e.g., Celecoxib) is prepared in DMSO at a specified concentration (e.g., 10 μ M).

- **Binding Assay:** Kinases from a comprehensive panel (e.g., 468 kinases) are combined with the immobilized ligand and the test compound in microtiter plates.
- **Incubation:** The mixture is incubated to allow for binding equilibrium to be reached.
- **Washing & Elution:** Unbound components are washed away. The amount of kinase remaining bound to the solid-phase ligand is quantified.
- **Data Analysis:** The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding and a positive control represents 0% binding. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
 - $\%Ctrl = (\text{test_compound_signal} - \text{positive_control_signal}) / (\text{DMSO_control_signal} - \text{positive_control_signal}) * 100$
- **Interpretation:** Compounds showing significant binding (e.g., <10% Ctrl) are identified as potential off-targets, indicating cross-reactivity.

Protocol 2: Androgen Receptor (AR) Signaling Assay (Luciferase Reporter Assay)

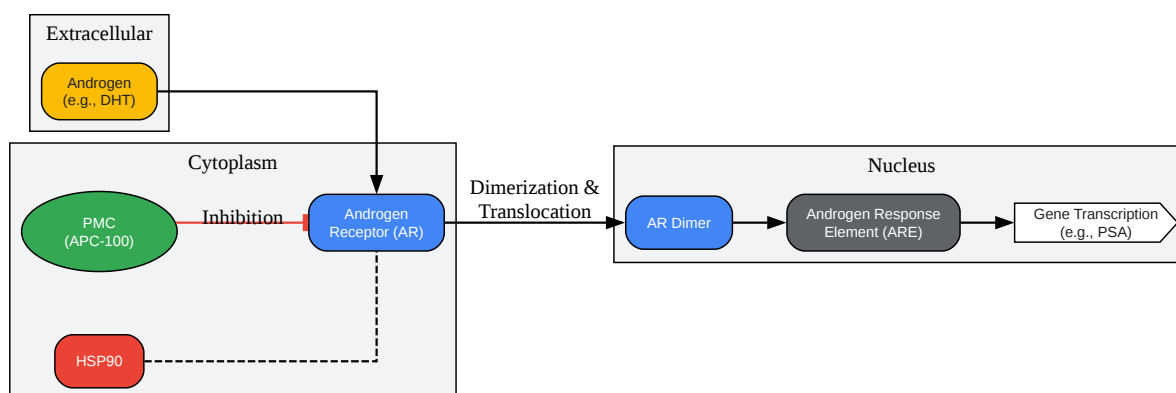
This cell-based assay is used to measure the ability of a compound to modulate the transcriptional activity of the androgen receptor.

- **Cell Line:** A prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor is used. The cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
- **Cell Plating:** Cells are seeded into 96-well plates and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., PMC/APC-100) in the presence of an AR agonist like dihydrotestosterone (DHT). Appropriate vehicle (e.g., DMSO) and agonist-only controls are included.
- **Incubation:** Cells are incubated for 24-48 hours to allow for AR-mediated transcription of the luciferase gene.

- **Lysis and Luminescence Reading:** Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AR transcriptional activity, is measured using a luminometer.
- **Data Analysis:** The luminescence signal is normalized to cell viability (e.g., using a parallel MTS assay). The data is then plotted as a dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of DHT-induced AR activity.

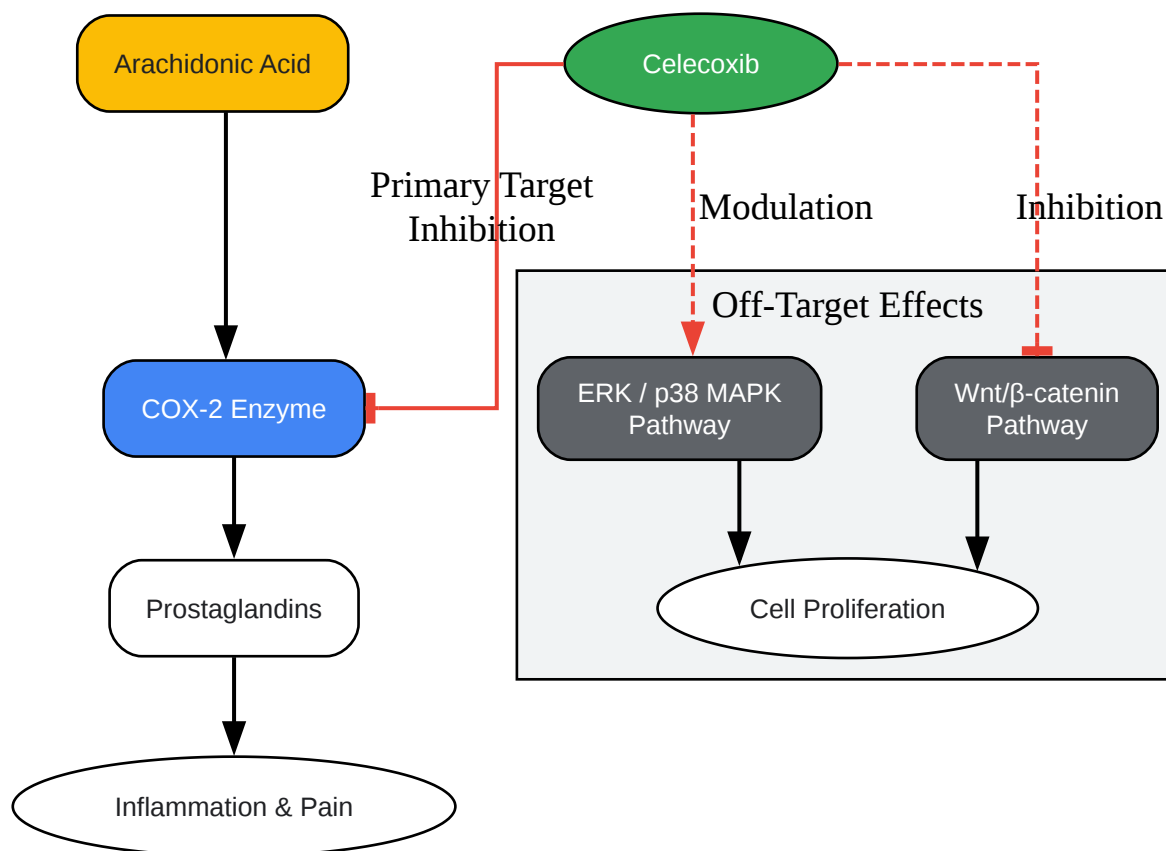
Mandatory Visualizations

Signaling Pathway Diagrams



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Caption: Androgen Receptor (AR) signaling pathway and inhibition by PMC.



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Caption: Primary and off-target signaling pathways modulated by Celecoxib.

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